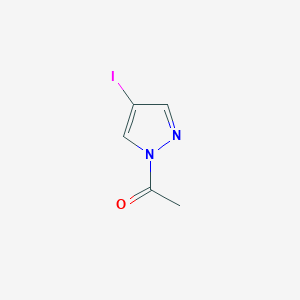

1-乙酰基-4-碘-1H-吡唑

描述

“1-acetyl-4-iodo-1H-pyrazole” is a molecular compound with the formula C5H5IN2O . It is a member of the pyrazoles, which are heterocyclic compounds with a five-membered ring structure containing two nitrogen atoms and three carbon atoms .

Synthesis Analysis

The synthesis of pyrazole derivatives, including “1-acetyl-4-iodo-1H-pyrazole”, involves several methods. One common method is the condensation of ketones, aldehydes, and hydrazine monohydrochloride, which forms pyrazoline intermediates. These intermediates can then undergo oxidation to yield a variety of pyrazoles . Another method involves the reaction of enaminones, hydrazines, and DMSO in the presence of Selectfluor to provide 1,4-disubstituted pyrazoles .Molecular Structure Analysis

The molecular structure of “1-acetyl-4-iodo-1H-pyrazole” consists of a five-membered ring with two nitrogen atoms and three carbon atoms . The exact structure can be determined using techniques such as elemental microanalysis, FTIR, and 1H NMR .Chemical Reactions Analysis

Pyrazole derivatives, including “1-acetyl-4-iodo-1H-pyrazole”, can undergo various chemical reactions. For instance, they can participate in [3+2] cycloaddition reactions with dialkyl azodicarboxylates to produce functionalized pyrazoles . They can also undergo iodination in the presence of iodine and ammonium hydroxide to yield 3,4-di-iodo- and 3,4,5-tri-iodo-pyrazole .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-acetyl-4-iodo-1H-pyrazole” can be determined using various techniques. For instance, its molecular weight is approximately 236.010 Da . More detailed properties such as melting point, solubility, and spectral data can be obtained through experimental methods.科学研究应用

- Pyrazoles have a wide range of applications in medicinal chemistry and drug discovery .

- They have been found to exhibit diverse biological activities, including roles as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents .

- The methods of application or experimental procedures vary widely depending on the specific application. They often involve the synthesis of pyrazole derivatives and subsequent testing of their biological activity .

- The outcomes of these applications also vary, but they often involve the discovery of new potential drug candidates .

- Pyrazoles are also used in agrochemistry .

- They can be used in the synthesis of pesticides and other agrochemicals .

- The methods of application typically involve the synthesis of pyrazole-based compounds and testing their effectiveness against various pests .

- The outcomes can include the development of more effective pesticides .

- Pyrazoles are used in coordination chemistry and organometallic chemistry .

- They can act as ligands, binding to metal atoms to form coordination compounds .

- The methods of application typically involve the synthesis of pyrazole-based ligands and their use in the formation of coordination compounds .

- The outcomes can include the synthesis of new coordination compounds with potential applications in various areas of chemistry .

Medicinal Chemistry and Drug Discovery

Agrochemistry

Coordination Chemistry and Organometallic Chemistry

安全和危害

未来方向

Pyrazole derivatives, including “1-acetyl-4-iodo-1H-pyrazole”, have shown potential in various fields such as medicinal chemistry, drug discovery, and agrochemistry . Future research could focus on optimizing their therapeutic activity with fewer adverse effects . Additionally, the development of new and improved synthetic methods for pyrazole derivatives is an important area of organic chemistry .

属性

IUPAC Name |

1-(4-iodopyrazol-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5IN2O/c1-4(9)8-3-5(6)2-7-8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQBDZJOQOOMNRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C=C(C=N1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5IN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90572049 | |

| Record name | 1-(4-Iodo-1H-pyrazol-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90572049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-acetyl-4-iodo-1H-pyrazole | |

CAS RN |

98027-52-2 | |

| Record name | 1-(4-Iodo-1H-pyrazol-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90572049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 3,6,7,8-tetrahydropyrrolo[3,2-e]indole-2-carboxylate](/img/structure/B1315889.png)

![[4-(Diethylamino)phenyl]acetic acid](/img/structure/B1315902.png)

![3,5-Dichloro-4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenylamine](/img/structure/B1315906.png)

![(2R,6R,7R)-Benzhydryl 7-(4-methylbenzamido)-3-methylene-8-oxo-5-oxa-1-azabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B1315917.png)